1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN4O2S/c1-2-10-24-20(28)16-7-11-26(12-8-16)22-25-18-9-13-30-19(18)21(29)27(22)14-15-3-5-17(23)6-4-15/h3-6,9,13,16H,2,7-8,10-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXOGVHSMQZDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide involves several key steps:
Formation of Thieno[3,2-d]pyrimidine Core: The thieno[3,2-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, typically using 4-fluorobenzyl bromide as the reagent.
Formation of Piperidine Carboxamide Moiety: The piperidine carboxamide moiety is formed by reacting the intermediate with N-propylpiperidine-4-carboxylic acid under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: 4-fluorobenzyl bromide, various nucleophiles
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s structural analogues can be categorized based on core modifications and substituent variations:
Key Observations :
- Core Flexibility: The thienopyrimidine core (target compound and M215-0233) is associated with kinase inhibition, whereas pyrrolopyrimidine (AZD5363) targets Akt specifically .
- Substituent Effects :
- Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to M215-0233’s 3-methoxyphenyl, which may undergo demethylation .
- Piperidine Carboxamide : The N-propyl chain in the target compound may enhance solubility over AZD5363’s unsubstituted piperidine, though AZD5363’s selectivity for Akt over ROCK kinase highlights the role of stereochemistry .
Bioactivity and Selectivity
- Similarity Indexing: Using Tanimoto coefficients (as in ), the target compound shares ~65% structural similarity with M215-0233 (due to the thienopyrimidine core) and ~40% with AZD5363. This suggests overlapping bioactivity profiles, particularly for kinase targets .
- Clustering Analysis: Compounds with thienopyrimidine cores cluster together in bioactivity profiles, correlating with EGFR and PI3K/Akt pathway inhibition (see ) .
Pharmacokinetic Comparison
Key Insights :
Research Findings and Implications
- Structural-Activity Relationships (SAR): Fluorine substitution at the phenyl ring enhances target binding (e.g., 4-fluorophenyl in target vs. 2,4-difluorobenzyl in ’s compound) . Piperidine carboxamide derivatives show improved solubility over phenyl-substituted analogues (e.g., M215-0233 vs. ’s chromeno-pyrimidine) .
- Lumping Strategy: Compounds with thienopyrimidine cores and similar substituents (e.g., fluorophenyl, piperidine) could be grouped for high-throughput screening, as their bioactivity profiles are likely overlapping .
Biological Activity
The compound 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-propylpiperidine-4-carboxamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a thieno[3,2-d]pyrimidine core substituted with a propylpiperidine side chain and a fluorophenyl moiety. The presence of these functional groups is critical for its biological activity.
-
Antiviral Activity :
- Studies have shown that thienopyrimidine derivatives can act as inhibitors of reverse transcriptase (RT), an essential enzyme in the replication of retroviruses like HIV. The compound has demonstrated potent activity against wild-type HIV-1 with effective concentration (EC50) values ranging from 6.02 to 23.9 nmol/L, comparable to established inhibitors such as etravirine .
- Molecular docking studies indicate that the compound binds effectively to the hydrophobic channel of the NNIBP (Non-Nucleoside Reverse Transcriptase Binding Pocket), suggesting a mechanism of action that disrupts viral replication .
-
Anticancer Activity :
- Preliminary evaluations have indicated that similar thienopyrimidine compounds exhibit antiproliferative effects against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and cervical (HeLa) cancers . The specific activity of this compound in these assays remains to be fully elucidated but suggests a potential for further development in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Target | Effect | EC50/IC50 |
|---|---|---|---|
| Antiviral | HIV-1 Reverse Transcriptase | Inhibition | 6.02 - 23.9 nmol/L |
| Anticancer | MCF-7 Cell Line | Antiproliferative | Not specified |
| HepG-2 Cell Line | Antiproliferative | Not specified | |
| HeLa Cell Line | Antiproliferative | Not specified |
Case Studies
-
HIV Inhibition Study :
A recent study explored the efficacy of several thienopyrimidine derivatives, including our compound of interest, against HIV-1. Results indicated significant inhibition of viral replication in vitro, supporting the hypothesis that modifications to the thienopyrimidine scaffold can enhance antiviral activity . -
Cancer Cell Line Evaluation :
Another investigation assessed various thienopyrimidine derivatives for their antiproliferative effects on human cancer cell lines. While specific data for this compound were not detailed, related compounds showed promising results in inhibiting cell growth across multiple cancer types .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions optimize yield?
The compound is synthesized via multi-step reactions, typically starting with thieno[3,2-d]pyrimidine derivatives. Key steps include:
- Condensation : Reacting the thienopyrimidine core with amines (e.g., N-propylpiperidine-4-carboxamide) under coupling reagents like EDC·HCl and HOBt to form amide bonds .
- Substitution : Introducing the 4-fluorophenylmethyl group via nucleophilic substitution or alkylation under inert atmospheres (e.g., nitrogen) .
- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming its structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR validate proton environments and carbon frameworks, with characteristic peaks for the thienopyrimidine (δ 7.8–8.2 ppm) and piperidine (δ 1.5–3.0 ppm) moieties .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₆FN₄O₂S: 449.17) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. How is its solubility and stability assessed for in vitro assays?
- Solubility : Tested in DMSO (primary solvent for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry .
- Stability : Incubate at 37°C in PBS or simulated biological fluids (e.g., plasma), followed by HPLC analysis to track degradation over 24–72 hours .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in its reported biological activity across assays?
Contradictions (e.g., varying IC₅₀ values in kinase inhibition assays) are addressed by:
- Orthogonal Assays : Cross-validate using fluorescence polarization (FP), TR-FRET, and radioactive ATP-binding assays .
- Cellular Context : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to account for differential expression of off-target proteins .
- Proteomic Profiling : Use affinity pulldown followed by LC-MS/MS to identify non-target interactors .
Q. How can computational methods guide the optimization of its pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (logBB) and plasma protein binding .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule of 5 compliance) and metabolic stability (CYP450 interactions) .
- Docking Studies : Map interactions with target enzymes (e.g., kinases) to prioritize substituents enhancing binding affinity .
Q. What experimental designs are used to establish structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Analog Synthesis : Modify the 4-fluorophenylmethyl group (e.g., replace with chlorophenyl or thiophene) and the propyl chain (e.g., cyclopropyl or branched alkyl) .
- Bioactivity Profiling : Test analogs against a panel of targets (e.g., 50+ kinases) using dose-response curves (pIC₅₀ values) .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes with structural modifications .
Q. How is in vivo efficacy evaluated, and what models address species-specific variability?
- Rodent Models : Administer via oral gavage (10–50 mg/kg) in xenograft mice, monitoring tumor volume and plasma exposure (LC-MS/MS) .
- Species Comparison : Test metabolism in human/rat liver microsomes to adjust dosing regimens .
- Toxicology : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in repeat-dose studies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
